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Introduction

3,5-Diiodosalicylic acid (3,5-DISA) is a halogenated derivative of salicylic acid, characterized
by iodine atoms at the 3 and 5 positions of the benzene ring.[1][2] Its chemical structure,
C7Hal20s3, gives it a molecular weight of 389.91 g/mol .[1][3][4][5] This compound typically
appears as a white to off-white crystalline solid with a melting point in the range of 220-235°C.
[1][4] While sparingly soluble in water, it shows better solubility in organic solvents like ethanol
and acetone.[2][6]

Historically investigated for antimicrobial properties, 3,5-DISA has emerged as a molecule of
significant interest in medicinal chemistry and drug development.[6][7] Its applications range
from being a crucial intermediate in the synthesis of veterinary antiparasitic drugs like Closantel
and Rafoxanide to a powerful agent in preventing protein aggregation in amyloid diseases.[8]
[9] This guide provides a comprehensive overview of its key biological activities, supported by
guantitative data, experimental protocols, and pathway visualizations.

Interaction with Transport Proteins

The ability of 3,5-DISA to bind to major transport proteins like transthyretin and serum albumin
Is central to its therapeutic potential and pharmacokinetic profile.

Transthyretin (TTR) Stabilization
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Transthyretin (TTR) is a homotetrameric protein found in plasma that is associated with
amyloid diseases such as senile systemic amyloidosis and familial amyloidotic polyneuropathy.
[10][11] The disease pathology involves the dissociation of the TTR tetramer into monomers,
which then misfold and aggregate into amyloid fibrils.[10][11]

3,5-DISA has been identified as a potent inhibitor of TTR amyloidogenesis.[1][12] It functions
by binding to the thyroxine-binding pockets within the central channel of the TTR tetramer.[1]
[10] This binding stabilizes the native tetrameric conformation, preventing its dissociation into
amyloidogenic monomers. The presence of iodine atoms is crucial for this high-affinity
interaction, fitting into the halogen binding pockets within the TTR channel.[10][12]
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Caption: Mechanism of TTR stabilization by 3,5-Diiodosalicylic Acid.

Compound Parameter Value Reference

3,5-Diiodosalicylic
] ICso ~50 uM [1]
acid
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This protocol outlines the Thioflavin T (ThT) fluorescence assay used to monitor TTR
aggregation.

e Protein Preparation: Recombinant human TTR is prepared and stored at a concentration of
10 uM in a 10 mM phosphate buffer (pH 7.4).

e Incubation: TTR is incubated at 37°C in the presence of varying concentrations of 3,5-DISA
(e.g., 20—100 uM). A control sample without the inhibitor is run in parallel.

o Aggregation Monitoring: The aggregation process is monitored over a period of 72 hours.[1]

o Fluorescence Measurement: At specified time points, aliquots are taken from each sample
and mixed with a Thioflavin T solution. ThT fluorescence, which increases significantly upon
binding to amyloid fibrils, is measured using a spectrofluorometer with an excitation
wavelength of 450 nm and an emission wavelength of 485 nm.[1]

o Data Analysis: The fluorescence intensity of samples with 3,5-DISA is compared to the
control to determine the percentage of inhibition. The ICso value is calculated from the dose-
response curve.

o Confirmation: Transmission Electron Microscopy (TEM) can be used to visually confirm the
reduction of fibril formation in the presence of the inhibitor.[1]
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Caption: Experimental workflow for TTR amyloidogenesis inhibition assay.

Human Serum Albumin (HSA) Binding

3,5-DISA also demonstrates significant binding to human serum albumin (HSA), the most
abundant protein in blood plasma. This interaction is critical as it directly influences the
compound's pharmacokinetics, including its distribution and half-life in vivo.[1] Studies using
circular dichroism (CD) spectroscopy have shown that the binding of 3,5-DISA to HSA induces
chirality in the otherwise achiral compound.[1]

. Cooperativity
Protein Target Parameter Value . Reference
(Hill Coeff.)
Human Serum Dissociation 3.1 (Positive
_ ~0.023 mM . [1]
Albumin (HSA) Constant (Kd) Cooperativity)
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e Solution Preparation: Prepare stock solutions of HSA in a phosphate buffer (pH 7.4) and 3,5-
DISA in a suitable solvent (e.g., ethanol).

« Titration: A fixed concentration of HSA is titrated with increasing concentrations of 3,5-DISA.

e CD Spectra Acquisition: For each titration point, the CD spectrum is recorded in the far-Uv
(200-250 nm) and near-UV (250-350 nm) regions to monitor changes in the secondary and
tertiary structure of HSA upon ligand binding.

o Data Analysis: The change in molar ellipticity at a specific wavelength is plotted against the
ligand concentration.

» Kd Determination: The dissociation constant (Kd) is determined by fitting the binding
isotherm data to a suitable binding model (e.g., the Hill equation), which also provides the
Hill coefficient to assess cooperativity.[1]

Enzyme and Receptor Interactions

Beyond transport proteins, 3,5-DISA interacts with specific enzymes and receptors, suggesting
a broader range of biological activities.

e Enzymatic Inhibition: The compound has been shown to inhibit 20a-hydroxysteroid
dehydrogenase (AKR1C1), an enzyme involved in steroid metabolism.[1]

» Receptor Agonism: 3,5-DISA exhibits agonist activity at GPR35, an orphan G protein-
coupled receptor implicated in various physiological processes.[13][14]

Target Activity Parameter Value Reference
200-
_ Value not
hydroxysteroid o o
Inhibition ICso0 specified in [1]
dehydrogenase
results
(AKR1C1)
' Activity
GPR35 Agonism - ) [13][14]
confirmed
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Applications in Plant Biology and Agriculture

Research has also explored the effects of 3,5-DISA in plants, particularly in the context of
iodine biofortification of crops like lettuce and tomato.

Studies show that 3,5-DISA is absorbed by plant roots, although less efficiently than inorganic
iodine (KI).[1] It tends to accumulate more in the roots than in the leaves. At higher
concentrations, it can exhibit phytotoxic effects, such as a reduction in shoot biomass in
tomatoes.[1] Furthermore, it influences plant metabolism by decreasing sugar accumulation at
high doses and altering antioxidant responses.[1] In lettuce, 3,5-DISA induces the synthesis of
iodinated phenolic derivatives and upregulates genes associated with stress responses.[1]

. Effecton Effect on

Concentrati
Plant Compound Shoot Sugar Reference

on

Biomass Content

Tomato 3,5-DISA 10-25 puM | Reduced - [1]
Tomato 3,5-DISA 50 uM | - Decreased [1]
Lettuce 3,5-DISA - No effect Reduced [1]

Synthesis and Purification

The synthesis of high-purity 3,5-DISA is essential for research and pharmaceutical applications.
Several methods have been established.

Common Synthesis Method: lodination with lodine
Monochloride

A prevalent method involves the direct electrophilic iodination of salicylic acid using iodine
monochloride (ICI).[1]

» Dissolution: Salicylic acid (0.18 mole) is dissolved in glacial acetic acid (225 cc).[15]

o Addition of Reagent: A solution of iodine monochloride (0.38 mole) in glacial acetic acid (165
cc) is added with stirring, followed by the addition of water (725 cc), which causes a yellow
precipitate to form.[15]
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e Reaction: The mixture is heated to approximately 80°C and maintained at this temperature
for about twenty minutes with continuous stirring.[15]

« |solation: After cooling, the precipitate is filtered and washed with acetic acid and then water.
[15]

 Purification: The crude solid is dissolved in warm acetone, filtered, and then reprecipitated by
the slow addition of water. The final product is filtered, washed with water, and dried.[15] This
method yields 3,5-diiodosalicylic acid with a melting point of 235-236°C and a yield of 91—
92%.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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